molecular formula C24H18O2 B12680513 1,4-Naphthalenedione, 2,3-bis(phenylmethyl)- CAS No. 52711-63-4

1,4-Naphthalenedione, 2,3-bis(phenylmethyl)-

Cat. No.: B12680513
CAS No.: 52711-63-4
M. Wt: 338.4 g/mol
InChI Key: GDDVVTWFLBWBRQ-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2,3-bis(phenylmethyl)- is a chemical compound with the molecular formula C24H18O2 It is a derivative of 1,4-naphthoquinone, where the hydrogen atoms at positions 2 and 3 are replaced by phenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 2,3-bis(phenylmethyl)- typically involves the reaction of 1,4-naphthoquinone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

1,4-Naphthoquinone+2Benzyl BromideK2CO3,DMF,Heat1,4-Naphthalenedione, 2,3-bis(phenylmethyl)-\text{1,4-Naphthoquinone} + 2 \text{Benzyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Heat}} \text{1,4-Naphthalenedione, 2,3-bis(phenylmethyl)-} 1,4-Naphthoquinone+2Benzyl BromideK2​CO3​,DMF,Heat​1,4-Naphthalenedione, 2,3-bis(phenylmethyl)-

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2,3-bis(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often require catalysts or specific reagents depending on the desired functional group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.

Scientific Research Applications

1,4-Naphthalenedione, 2,3-bis(phenylmethyl)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound has been studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It may be used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2,3-bis(phenylmethyl)- involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures. This property is exploited in its potential antimicrobial and anticancer activities. The molecular targets and pathways involved include:

    DNA: The compound can intercalate into DNA, disrupting its function.

    Proteins: It can modify proteins through oxidative stress, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: The parent compound, which lacks the phenylmethyl groups.

    2,3-Dichloro-1,4-naphthoquinone: A derivative with chlorine atoms at positions 2 and 3.

    2,3-Dihydroxy-1,4-naphthoquinone: A derivative with hydroxyl groups at positions 2 and 3.

Uniqueness

1,4-Naphthalenedione, 2,3-bis(phenylmethyl)- is unique due to the presence of phenylmethyl groups, which impart distinct chemical properties and potential biological activities. These modifications can enhance its solubility, stability, and reactivity compared to its parent compound and other derivatives.

Properties

CAS No.

52711-63-4

Molecular Formula

C24H18O2

Molecular Weight

338.4 g/mol

IUPAC Name

2,3-dibenzylnaphthalene-1,4-dione

InChI

InChI=1S/C24H18O2/c25-23-19-13-7-8-14-20(19)24(26)22(16-18-11-5-2-6-12-18)21(23)15-17-9-3-1-4-10-17/h1-14H,15-16H2

InChI Key

GDDVVTWFLBWBRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4

Origin of Product

United States

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